molecular formula C16H10S2 B183720 3,3'-Bibenzo[b]thiophene CAS No. 40306-93-2

3,3'-Bibenzo[b]thiophene

Cat. No. B183720
CAS RN: 40306-93-2
M. Wt: 266.4 g/mol
InChI Key: LVQWXEXMVVHYKU-UHFFFAOYSA-N
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Description

3,3'-Bibenzo[b]thiophene, also known as BBT, is a heterocyclic compound that consists of two benzene rings fused to a thiophene ring. It has been widely used in the field of organic electronics due to its excellent optoelectronic properties, such as high charge mobility, good thermal stability, and strong fluorescence.

Mechanism Of Action

The mechanism of action of 3,3'-Bibenzo[b]thiophene is still not fully understood. However, it has been suggested that its optoelectronic properties play a crucial role in its biological activity. For example, its strong fluorescence can be utilized for the detection of biomolecules, while its ability to induce apoptosis in cancer cells may be related to its interaction with cellular membranes.

Biochemical And Physiological Effects

Studies have shown that 3,3'-Bibenzo[b]thiophene has both biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria, and act as an antioxidant. In addition, it has been found to have a low toxicity profile, making it a promising candidate for various biomedical applications.

Advantages And Limitations For Lab Experiments

One of the major advantages of 3,3'-Bibenzo[b]thiophene is its excellent optoelectronic properties, which make it a useful material for various organic electronic devices. In addition, its low toxicity profile and ability to induce apoptosis in cancer cells make it a promising candidate for cancer therapy. However, one of the limitations of 3,3'-Bibenzo[b]thiophene is its poor solubility in common organic solvents, which can make it difficult to handle in lab experiments.

Future Directions

There are many potential future directions for the research on 3,3'-Bibenzo[b]thiophene. One possible direction is the development of new synthesis methods that can improve its solubility and yield. Another direction is the exploration of its potential applications in the field of cancer therapy, such as the development of drug delivery systems that can target cancer cells specifically. Moreover, its potential applications in the field of organic electronics, such as the development of more efficient OLEDs and OPVs, are also worth exploring.

Synthesis Methods

The synthesis of 3,3'-Bibenzo[b]thiophene can be achieved by various methods, such as Suzuki coupling, Stille coupling, and Sonogashira coupling. Among them, Suzuki coupling is the most commonly used method. In this method, 3,3'-dibromo-biphenyl and thiophene are reacted with a palladium catalyst and a base to form 3,3'-Bibenzo[b]thiophene.

Scientific Research Applications

3,3'-Bibenzo[b]thiophene has been widely used in the field of organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). It has also been used as a fluorescent probe for the detection of metal ions and biomolecules. Moreover, recent studies have shown that 3,3'-Bibenzo[b]thiophene has potential applications in the field of cancer therapy due to its ability to induce apoptosis in cancer cells.

properties

CAS RN

40306-93-2

Product Name

3,3'-Bibenzo[b]thiophene

Molecular Formula

C16H10S2

Molecular Weight

266.4 g/mol

IUPAC Name

3-(1-benzothiophen-3-yl)-1-benzothiophene

InChI

InChI=1S/C16H10S2/c1-3-7-15-11(5-1)13(9-17-15)14-10-18-16-8-4-2-6-12(14)16/h1-10H

InChI Key

LVQWXEXMVVHYKU-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CS2)C3=CSC4=CC=CC=C43

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C3=CSC4=CC=CC=C43

Origin of Product

United States

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